molecular formula C9H22ClN B2987355 3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride CAS No. 2580242-76-6

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride

Cat. No.: B2987355
CAS No.: 2580242-76-6
M. Wt: 179.73
InChI Key: BSBAQRIKVZJRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride is an organic compound with the molecular formula C₉H₂₁N·HCl. It is a derivative of butan-1-amine, where the amine group is substituted with a 3-methyl and a 2-methylpropyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride typically involves the reaction of 3-methylbutan-1-amine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of amine metabolism and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate various biochemical pathways. Additionally, it can bind to specific receptors, altering their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanamine, N-(1-methylpropyl)
  • Isobutylisoamylamine
  • Isobutyl-isopentyl-amine

Uniqueness

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBAQRIKVZJRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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